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Compound of Interest

Compound Name:

2-(4-(tert-

Butoxycarbonyl)piperazin-2-

yl)acetic acid

Cat. No.: B576236 Get Quote

A Comparative Guide to the Pharmacokinetic Properties of Adagrasib and Divarasib, Two

KRAS G12C Inhibitors Featuring a Piperazine Moiety

This guide provides a detailed comparison of the pharmacokinetic properties of two targeted

cancer therapies, Adagrasib and Divarasib. Both drugs are potent inhibitors of the KRAS G12C

mutation and incorporate a piperazine scaffold, a structural feature often utilized in drug design

to optimize pharmacokinetic profiles.[1] While neither contains the exact 2-(piperazin-2-yl)acetic

acid moiety, Adagrasib is synthesized using a closely related precursor, (S)-2-(piperazin-2-

yl)acetonitrile.[1] This guide is intended for researchers, scientists, and drug development

professionals interested in the absorption, distribution, metabolism, and excretion (ADME)

characteristics of this class of compounds.

Comparative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters for Adagrasib and

Divarasib based on clinical trial data in patients with solid tumors.
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Pharmacokinetic
Parameter

Adagrasib (600 mg twice
daily)

Divarasib (400 mg daily)

Time to Maximum

Concentration (Tmax)
~6 hours

Not explicitly stated in the

provided results.

Half-life (t½) ~23 hours[2] 17.6 hours[3]

Maximum Plasma

Concentration (Cmax)
985 ng/mL[3] 657 ng/mL[3]

Area Under the Curve (AUC) 37,139 hng/mL[3] 9130 hng/mL[3]

Metabolism

Primarily by CYP3A4, with

minor contributions from

CYP2C8, CYP1A2, CYP2B6,

CYP2C9, and CYP2D6.

Adagrasib is also a time-

dependent inhibitor of

CYP3A4.[3][4]

Information not available in the

provided search results.

Excretion

Primarily in feces (~75%), with

a small amount in urine

(~4.5%).[5][6]

Information not available in the

provided search results.

Oral Bioavailability

50.72% in rats.[2] Human

bioavailability data is not

explicitly stated but the drug is

orally available.

Information not available in the

provided search results.

Plasma Protein Binding ~98%[5]
Information not available in the

provided search results.

Experimental Protocols
Adagrasib: KRYSTAL-1 Phase I/IB Study
The pharmacokinetic properties of Adagrasib were extensively evaluated in the first-in-human,

phase I/IB KRYSTAL-1 study.[7][8]
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Study Design: Patients with advanced KRAS G12C-mutant solid tumors received Adagrasib

at various oral doses, with the recommended Phase II dose being 600 mg twice daily.[8]

Safety, tolerability, and pharmacokinetic profiles were assessed.[7]

Pharmacokinetic Sampling: For single-dose pharmacokinetics, blood samples were collected

at predetermined time points after the initial dose.[7] For multiple-dose pharmacokinetics,

samples were taken to determine steady-state concentrations.[7]

Bioanalytical Method: Plasma concentrations of Adagrasib were determined using a

validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-

MS/MS), which is standard for such studies.

Absorption, Metabolism, and Excretion (AME) Study: A separate study in healthy subjects

involved the administration of a single oral 600 mg dose of [14C]-labeled Adagrasib.[3]

Plasma, urine, and feces were collected over a period to measure total radioactivity and

identify metabolites.[3]

Divarasib: Phase I Study (NCT04449874)
Pharmacokinetic data for Divarasib was obtained from a Phase I clinical trial in patients with

KRAS G12C-mutated solid tumors.[3][9][10]

Study Design: This was an open-label, non-randomized, interventional study.[10][11]

Patients received Divarasib orally once daily at doses ranging from 50 to 400 mg.[10][12]

The primary objective was to assess safety, with pharmacokinetics as a secondary objective.

[11][12]

Pharmacokinetic Analysis: Pharmacokinetic parameters were evaluated in patients who

received the 400 mg dose.[3] Steady-state concentrations were assessed at cycle 1 day 8 or

cycle 2 day 1.[3]

Bioanalytical Method: While not explicitly detailed in the provided abstracts, a validated

bioanalytical method such as LC-MS/MS would have been used to quantify Divarasib

concentrations in plasma.
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The following diagrams illustrate key conceptual workflows relevant to the pharmacokinetic

evaluation of these drugs.
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Caption: Drug Development Pharmacokinetic Workflow.
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Caption: Clinical Pharmacokinetic Study Workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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